![molecular formula C25H29NO3S B13391154 N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol is a chiral compound with significant applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol typically involves the reaction of a chiral amine with a mesitylenesulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in the synthesis include benzylamine, mesitylenesulfonyl chloride, and a suitable base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Aplicaciones Científicas De Investigación
(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the chiral centers and functional groups contribute to its binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficacy in various chemical and biological processes.
Propiedades
Fórmula molecular |
C25H29NO3S |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide |
InChI |
InChI=1S/C25H29NO3S/c1-19-14-20(2)16-23(15-19)18-30(28,29)26(17-22-10-6-4-7-11-22)21(3)25(27)24-12-8-5-9-13-24/h4-16,21,25,27H,17-18H2,1-3H3/t21-,25-/m1/s1 |
Clave InChI |
LCEOXQXOFGOCIC-PXDATVDWSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)CS(=O)(=O)N(CC2=CC=CC=C2)[C@H](C)[C@H](C3=CC=CC=C3)O)C |
SMILES canónico |
CC1=CC(=CC(=C1)CS(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


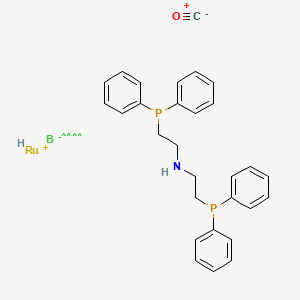
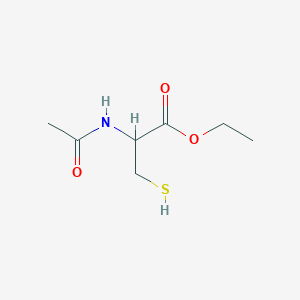
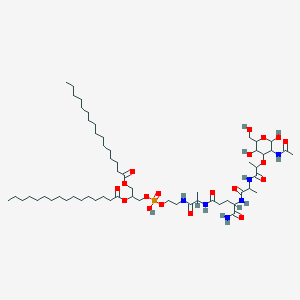
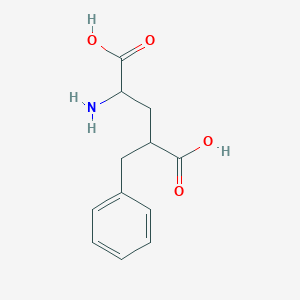
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
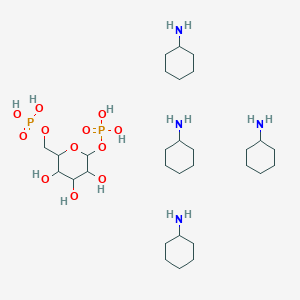
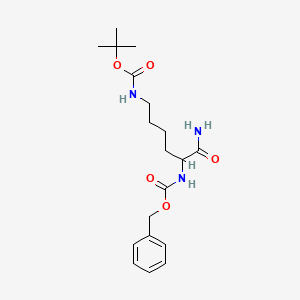
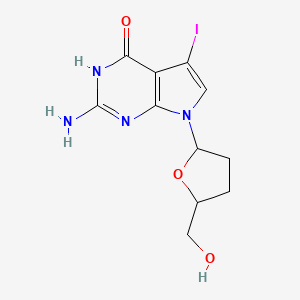

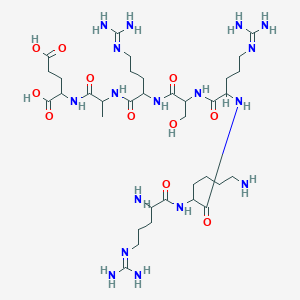
![2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)
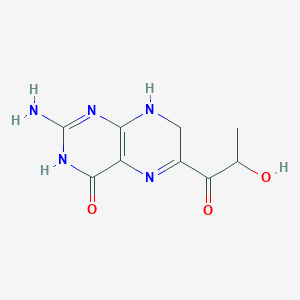
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)
